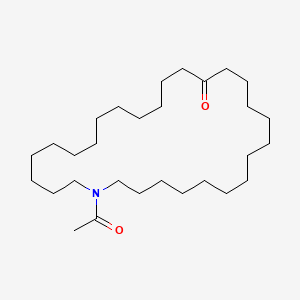
Azacyclooctacosan-15-one, 1-acetyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azacyclooctacosan-15-one, 1-acetyl- is a complex organic compound with a unique structure that includes a long carbon chain and a cyclic amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Azacyclooctacosan-15-one, 1-acetyl- typically involves multiple steps, including the formation of the cyclic amide and the acetylation of the nitrogen atom. One common method involves the reaction of a long-chain dicarboxylic acid with a diamine to form the cyclic amide, followed by acetylation using acetic anhydride under acidic conditions .
Industrial Production Methods
Industrial production of Azacyclooctacosan-15-one, 1-acetyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
Azacyclooctacosan-15-one, 1-acetyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyclic amide to an amine.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
Azacyclooctacosan-15-one, 1-acetyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Azacyclooctacosan-15-one, 1-acetyl- involves its interaction with specific molecular targets. The acetyl group can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The cyclic amide structure may also play a role in its biological activity by interacting with cellular membranes and receptors .
Comparison with Similar Compounds
Similar Compounds
Azacyclooctacosan-15-one: Lacks the acetyl group, which may result in different chemical and biological properties.
1-Acetyl-azacyclooctacosan-15-ol: Contains a hydroxyl group instead of a ketone, affecting its reactivity and interactions.
Azacyclooctacosan-15-one, 1-propionyl-: Similar structure but with a propionyl group instead of an acetyl group.
Uniqueness
Azacyclooctacosan-15-one, 1-acetyl- is unique due to its specific combination of a long carbon chain, cyclic amide, and acetyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
61658-24-0 |
|---|---|
Molecular Formula |
C29H55NO2 |
Molecular Weight |
449.8 g/mol |
IUPAC Name |
1-acetyl-azacyclooctacosan-15-one |
InChI |
InChI=1S/C29H55NO2/c1-28(31)30-26-22-18-14-10-6-2-4-8-12-16-20-24-29(32)25-21-17-13-9-5-3-7-11-15-19-23-27-30/h2-27H2,1H3 |
InChI Key |
GESOMDFXYRPDSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCCCCCCCCCCCCC(=O)CCCCCCCCCCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















